Linalyl Acetate

Chinese Name
乙酸芳樟酯
English Name
Linalyl Acetate
标识符
CAS No.
115-95-7
Molecular Formula
C12H20O2
Molecular Weight
196.2900
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
196.2900
druglikeness.valid
TPSA
TPSA
26.3000
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
3.7260
druglikeness.valid
LogD
LogD
3.7255
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.2312
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
3.9164
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
高
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
80.8345
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
6.1343
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
3.4083
druglikeness.valid
MRTD
MRTD
否
druglikeness.valid
Skin_Sens
Skin_Sens
是
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
否
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
2型糖尿病
Type 2 Diabetes Mellitus
Corresponding Targets:
心血管疾病
Cardiovascular disease
Corresponding Targets:
炎症性疾病
Inflammatory disease
Corresponding Targets:
抗菌
Antibacterial
Corresponding Targets:
焦虑症
Anxiety Disorders
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

海波拉亭-7-O-β-D-吡喃葡萄糖苷
Hypolaetin 7-O-glucoside
CAS号:32455-43-9
分子式:C21H20O12
分子量:464.3790

1-O-龙胆二糖基-3,7-二甲氧基-8-羟基氧杂蒽酮
1-O-gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone
CAS号:487040-33-5
分子式:C27H32O16
分子量:612.5370

王草素
Ostruthine
CAS号:148-83-4
分子式:C19H22O3
分子量:298.3820

南天竹啡碱
Nantenine
CAS号:2565-01-7
分子式:C20H21NO4
分子量:339.3910

4-对香豆酰基奎宁酸
4-p-Coumaroylquinicacid
CAS号:1108200-72-1
分子式:C16H18O8
分子量:338.3120

5-O-(3,4-二甲氧基肉桂酰基)莽草酸
5-O-(3,4-dimethoxycinnamoyl)shikimic acid
CAS号:1338228-77-5
分子式:C18H20O8
分子量:364.3500